5-((3-methoxybenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO8/c1-27-16-7-5-6-14(8-16)12-31-21-13-32-20(11-17(21)25)23(26)24-15-9-18(28-2)22(30-4)19(10-15)29-3/h5-11,13H,12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPJOGCDNWBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Methoxybenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyran ring and multiple methoxy groups, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating significant potency.
-
Antimicrobial Properties
- Mechanism : The compound exhibits antibacterial activity against various strains, likely due to its ability to disrupt bacterial cell membranes.
- Research Findings : In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anti-inflammatory Effects
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : Animal models treated with the compound showed reduced inflammation markers in induced arthritis models.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis; cell cycle arrest | |
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of COX-2; reduction of cytokines |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies indicate moderate absorption rates with a half-life conducive for therapeutic dosing.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may exhibit properties beneficial for treating various diseases. Here are some notable applications:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyran ring and methoxy substitutions may enhance its interaction with biological targets involved in cancer pathways.
- Antimicrobial Properties : Compounds containing methoxy groups have been shown to possess antimicrobial activities. This compound's unique structure may contribute to its efficacy against bacterial and fungal strains.
Pharmacological Studies
Pharmacological investigations into this compound have revealed several potential applications:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory diseases. Studies are ongoing to elucidate its mechanism of action.
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective properties, suggesting that 5-((3-methoxybenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be explored for treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with minimal cytotoxicity. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in cancer metabolism. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyran- and Chromene-Based Carboxamides
Key Analogs :
4-Oxo-N-(3,4,5-Trimethoxyphenyl)-4H-1-Benzopyran-2-Carboxamide (179068-36-1) Core Structure: Benzopyran (chromen-4-one) instead of pyran. Substituents: Lacks the 5-(3-methoxybenzyloxy) group.
2-[(5-Hydroxy-2,2-Dimethyl-4-Oxo-3,4-Dihydro-2H-Chromen-7-yl)Oxy]-N-(3,4,5-Trimethoxyphenyl)Acetamide Core Structure: Chromen-4-one with a dihydro modification. Substituents: Acetamide linker and hydroxy/dimethyl groups.
Table 1: Structural Comparison
Key Findings :
- Radical-Based Synthesis: Compounds with N-(3,4,5-trimethoxyphenyl) groups are frequently synthesized via radical methods, as seen in and . For example: 5-({5-[(E)-5,7-Dihydroxy-4-Oxo-4H-Chromene-2-Carbonyloxy]Pentyl}(Methyl)Amino)Pentyl (2E)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoate achieved 71% yield using CH₂Cl₂/MeOH/NH₄OH chromatography . In contrast, bulkier analogs (e.g., 5-{5-({2-[4-(5,7-Dihydroxy-4-Oxo-4H-Chromen-2-yl)Phenoxy]Acetyl}Oxy)PentylAmino}Pentyl (2E)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoate) showed lower yields (18%) due to steric hindrance .
Spectroscopic Data Comparison
NMR Trends :
- Trimethoxyphenyl Signals : In all analogs, the 3,4,5-trimethoxyphenyl group shows characteristic ¹H NMR signals at δ 3.70–3.85 ppm (OCH₃) and aromatic protons at δ 6.50–7.10 ppm .
- Pyran/Chromene Cores : The 4-oxo group in pyran derivatives resonates at δ 170–175 ppm in ¹³C NMR, while chromen-4-one analogs exhibit similar carbonyl shifts .
Table 3: Key NMR Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
